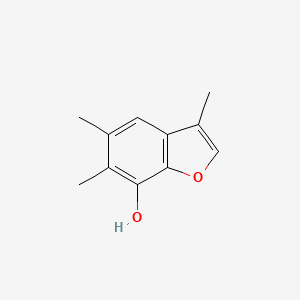
3,5,6-trimethyl-1-benzofuran-7-ol
Cat. No. B8680449
M. Wt: 176.21 g/mol
InChI Key: GGDHNIDDRQTCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04778805
Procedure details


The carboxylic acid from Step 1 (80 g, 0.37 mole) was dissolved in quinoline (750 mL) and Cu powder (16 g) was added to the solution. The reaction was heated to reflux for 90 min, cooled and 6N HCl (2L) was added. Extraction with EtOAc followed by chromatography on silica gel produced the title compound.


[Compound]
Name
Cu
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[O:9][C:8](C(O)=O)=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16].Cl>N1C2C(=CC=CC=2)C=CC=1>[OH:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=CC=2C(=C(OC21)C(=O)O)C)C)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
Cu
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 90 min
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with EtOAc
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=CC=2C(=COC21)C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

